![molecular formula C11H8N4O B15169282 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one CAS No. 651043-37-7](/img/structure/B15169282.png)
3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one: is a heterocyclic compound that features a fused diazepine and quinoxaline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties .
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Quinoxaline: A simpler analog with a similar core structure but lacking the diazepine ring.
Diazepine: A compound with a similar diazepine ring but without the quinoxaline moiety.
Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, widely known for their use as anxiolytics and sedatives.
Uniqueness: 3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one is unique due to its fused ring system, which combines the structural features of both quinoxaline and diazepine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
651043-37-7 |
|---|---|
Formule moléculaire |
C11H8N4O |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
3,4-dihydro-[1,4]diazepino[6,5-b]quinoxalin-5-one |
InChI |
InChI=1S/C11H8N4O/c16-11-9-10(12-5-6-13-11)15-8-4-2-1-3-7(8)14-9/h1-5H,6H2,(H,13,16) |
Clé InChI |
JVGVQJKCOIAAAN-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=NC3=CC=CC=C3N=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



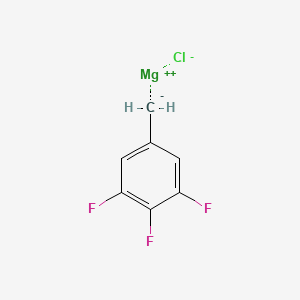
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
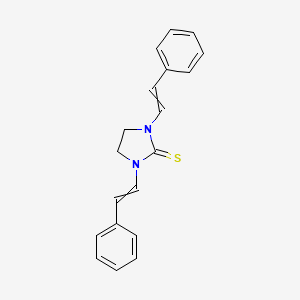
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
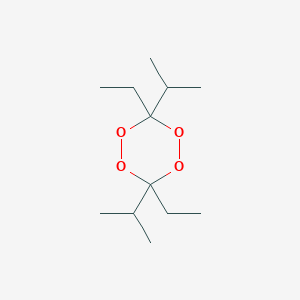
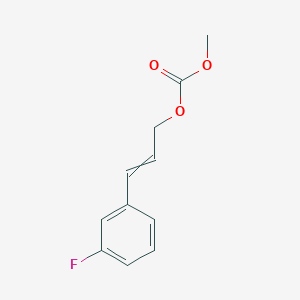
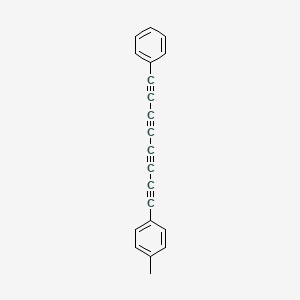
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
